molecular formula C23H18ClN3OS B4967812 9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide

9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide

Cat. No. B4967812
M. Wt: 419.9 g/mol
InChI Key: BSILXSOLQLGRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazo[2,1-a]isoindole, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains an imidazo[2,1-a]isoindole core, which is a bicyclic structure consisting of an imidazole ring fused with an isoindole ring . It also has a phenyl group and a chlorophenyl group attached to it .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the imidazole ring .

Scientific Research Applications

Antiviral Activity

Viruses cause diseases in humans, animals, and plants. Novel antiviral candidates are urgently needed due to the limitations of existing chemotherapeutic agents. Heterocyclic compounds, including imidazole derivatives, have gained prominence in medicinal chemistry. This compound’s antiviral behavior has been explored against several viruses, including herpes simplex virus (HSV), influenza A virus (IAV), hepatitis viruses (HAV, HBV, HCV), respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV) . Further studies could elucidate its mechanism of action and potential clinical applications.

Anti-HIV Activity

Indole derivatives have shown promise as anti-HIV agents. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against both HIV-1 and HIV-2 strains . Investigating the specific mode of action and optimizing its structure may lead to more effective anti-HIV therapies.

Isoindole Structure in Natural Products

The isoindole structure has fascinated scientists for decades and is found in several natural and pharmaceutical compounds. Researchers have explored various isoindole-based structures, some of which hold promise as drug conjugates . Investigating this compound’s natural analogs and their biological activities could reveal additional applications.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3OS/c24-17-12-10-16(11-13-17)23-20-9-5-4-8-19(20)21(28)26(23)14-15-27(23)22(29)25-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSILXSOLQLGRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=S)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carbothioamide

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